1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is a complex organic compound characterized by its unique structure, which includes bromine, nitro, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one typically involves multi-step organic reactions. One common method includes the condensation of p-bromobenzaldehyde with p-nitrobenzaldehyde in the presence of an amine and a catalyst under controlled temperature and pH conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and nitro groups make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazolinones.
Scientific Research Applications
1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The presence of bromine and nitro groups can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1-((p-Chlorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one
- 1-((p-Fluorobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one
Uniqueness
1-((p-Bromobenzylidene)amino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can enhance the compound’s ability to participate in halogen bonding, which can be crucial for its interaction with biological targets.
Properties
IUPAC Name |
(5Z)-3-[(E)-(4-bromophenyl)methylideneamino]-5-[(4-nitrophenyl)methylidene]-2-phenylimidazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O3/c24-19-10-6-17(7-11-19)15-25-27-22(18-4-2-1-3-5-18)26-21(23(27)29)14-16-8-12-20(13-9-16)28(30)31/h1-15H/b21-14-,25-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSJWIWIVOKGOX-JPCQLYNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N2N=CC4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)N2/N=C/C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126245-05-4 |
Source
|
Record name | 4H-Imidazol-4-one, 3,5-dihydro-3-(((4-bromophenyl)methylene)amino)-5-((4-nitrophenyl)methylene)-2-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126245054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.